molecular formula C26H23Cl2N5O4S B11682891 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11682891
M. Wt: 572.5 g/mol
InChI Key: FFFCVAQHUXQTIR-IPPBACCNSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a 1,2,4-triazole derivative featuring a hydrazone moiety, a sulfanyl group, and substituted aromatic rings. Its core structure includes a 1,2,4-triazole ring substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively, and a sulfanylacetohydrazide chain linked to an (E)-2,4-dichlorobenzylidene group. This compound is synthesized through condensation reactions between hydrazide precursors and aromatic aldehydes under basic conditions, followed by purification via recrystallization .

Properties

Molecular Formula

C26H23Cl2N5O4S

Molecular Weight

572.5 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23Cl2N5O4S/c1-35-21-11-17(12-22(36-2)24(21)37-3)25-31-32-26(33(25)19-7-5-4-6-8-19)38-15-23(34)30-29-14-16-9-10-18(27)13-20(16)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+

InChI Key

FFFCVAQHUXQTIR-IPPBACCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Research indicates that compounds containing both hydrazide and triazole functionalities exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Triazoles are also recognized for their anticancer activities. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have documented the applications of similar compounds:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi.
  • Anticancer Activity : Research featured in Cancer Letters highlighted the effectiveness of hydrazone derivatives in inhibiting the proliferation of breast cancer cells through the modulation of apoptotic pathways.
  • Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Data Table on Biological Activities

Activity TypeTest Organism/ModelResult SummaryReference
AntimicrobialMRSASignificant inhibition observedJournal of Medicinal Chemistry
AnticancerBreast Cancer Cell LinesInduced apoptosisCancer Letters
Anti-inflammatoryRat Arthritis ModelReduced inflammation markersInflammation Research

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: The 2,4-dichloro substitution in the target compound likely enhances electrophilicity and membrane permeability compared to mono-halogenated analogs (e.g., 2-Cl in ).
  • Methyl vs. Methoxy : Methyl groups (e.g., 4-CH3 in ) increase hydrophobicity but reduce hydrogen-bonding capacity compared to methoxy groups.

Modifications in the Triazole Core

Variations in the triazole ring’s substituents alter steric and electronic effects:

Compound Name Triazole Substituents (Position 4/5) Biological Activity Reference
Target Compound Phenyl / 3,4,5-Trimethoxyphenyl Not explicitly reported (inferred from analogs)
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furylmethylidene]acetohydrazide Ethyl / 4-Methoxyphenyl
(E)-N'-(4-Bromobenzylidene)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (6e) Phenyl / Pyridin-4-yl IC50 values against MCF-7 (breast cancer): <10 µM

Key Observations :

  • 3,4,5-Trimethoxyphenyl Group : This substituent, present in the target compound, is associated with tubulin polymerization inhibition in structurally related anticancer agents .
  • Pyridine vs. Phenyl : Pyridine-containing analogs (e.g., ) exhibit improved solubility but reduced metabolic stability compared to purely aromatic systems.

Sulfanyl vs. Sulfone Derivatives

Replacing the sulfanyl group with sulfone alters electronic properties and bioactivity:

Compound Name Functional Group Synthesis Method Key Findings Reference
Target Compound -S- Condensation with NaOH/MeOH
3-(Substituted methylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole -SO2- H2O2 oxidation of sulfides Enhanced oxidative stability; 85–92% yield

Key Observations :

  • Sulfones exhibit higher polarity and oxidative stability but may reduce membrane permeability compared to sulfanyl analogs.

Key Observations :

  • Fluorinated analogs (e.g., 4-F in ) show superior pharmacokinetic profiles due to enhanced metabolic stability.

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies to provide a comprehensive understanding of its applications in medicinal chemistry.

1. Structural Characteristics

The compound features several notable structural components:

  • Dichlorophenyl group : Enhances lipophilicity and potentially increases membrane permeability.
  • Triazole ring : Known for its diverse biological activities including antifungal and anticancer properties.
  • Trimethoxyphenyl moiety : May contribute to the compound's unique interactions within biological systems.

The molecular formula is C23H20Cl2N4O3SC_{23}H_{20}Cl_2N_4O_3S with a molecular weight of approximately 572.5 g/mol .

2. Synthesis Overview

The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. This reaction can be facilitated under acidic or basic conditions and is often performed in solvents such as ethanol or methanol. Purification is generally achieved through recrystallization or chromatography .

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria : Higher activity noted against species like Bacillus cereus and Staphylococcus aureus.
  • Fungi : Effective against Candida albicans and other pathogenic fungi .

The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms.

3.2 Anticancer Effects

This compound has been evaluated for its anticancer properties across several cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • Results : The compound demonstrated cytotoxic effects with IC50 values ranging from 0.5 to 10 µM depending on the cell line tested .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound using disc diffusion methods. Results indicated that compounds with similar structural features had enhanced activity against gram-positive bacteria compared to gram-negative ones .

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were tested against various human cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited selective cytotoxicity comparable to established chemotherapeutics .

5. Data Summary

PropertyValue
Molecular FormulaC23H20Cl2N4O3SC_{23}H_{20}Cl_2N_4O_3S
Molecular Weight572.5 g/mol
Antimicrobial ActivityEffective against gram-positive bacteria and fungi
Anticancer ActivityIC50 values: 0.5 - 10 µM

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